4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol

Description

Nomenclature and Structural Identification

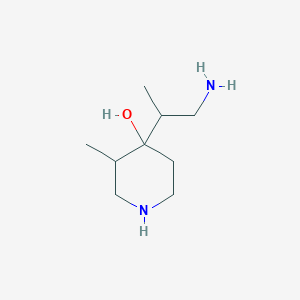

The compound 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 3-position, and a branched 1-aminopropan-2-yl substituent. Its systematic IUPAC name, 2-[(3-methylpiperidin-4-yl)amino]propan-1-ol , reflects the spatial arrangement of its functional groups. The CAS registry number 1601915-20-1 uniquely identifies this compound in chemical databases.

Molecular Formula : C₉H₂₀N₂O

Molecular Weight : 172.27 g/mol

SMILES Representation : OC1(C(C)CN)C(C)CNCC1

The structural complexity arises from the piperidine ring’s chair conformation, where the hydroxyl and aminopropyl groups adopt equatorial positions to minimize steric strain. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming its stereochemistry and substitution patterns.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| CAS Number | 1601915-20-1 |

| SMILES | OC1(C(C)CN)C(C)CNCC1 |

| Predicted Solubility | High in polar solvents |

| LogP (Partition Coefficient) | ~0.5 (indicating moderate hydrophilicity) |

Historical Context of Piperidine Derivatives in Organic Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from black pepper (Piper nigrum) in the 19th century. The hydrogenation of pyridine to piperidine, first achieved industrially in the early 20th century, enabled large-scale production of piperidine derivatives for pharmaceutical applications.

The structural versatility of piperidine has led to its incorporation into numerous bioactive molecules. For example:

- Sigma receptor ligands : Piperidine-based compounds like 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone exhibit nanomolar affinity for sigma-1 receptors, highlighting their potential in neurological therapeutics.

- Antimalarial agents : Amino alcohol-containing piperidine derivatives, such as mefloquine, demonstrate potent activity against Plasmodium falciparum by disrupting heme detoxification pathways.

These advancements underscore the piperidine scaffold’s adaptability in drug design, driven by its ability to accommodate diverse substituents while maintaining metabolic stability.

Significance of Amino and Hydroxyl Substituents in Bioactive Molecules

The amino and hydroxyl groups in this compound play pivotal roles in its physicochemical and biological properties:

Hydrogen Bonding Capacity :

- The hydroxyl group acts as a hydrogen bond donor, enhancing solubility in aqueous environments and facilitating interactions with biological targets.

- The primary amine participates in ionic interactions with acidic residues in enzyme active sites, as seen in antimalarial amino alcohols like lumefantrine.

Stereochemical Influence :

Metabolic Stability :

- Hydroxyl groups undergo phase II conjugation (e.g., glucuronidation), while primary amines are susceptible to oxidative deamination. Strategic placement of these groups can modulate the compound’s half-life in vivo.

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C9H20N2O/c1-7(5-10)9(12)3-4-11-6-8(9)2/h7-8,11-12H,3-6,10H2,1-2H3 |

InChI Key |

AVMGZLIPMMPDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCC1(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Methodology

Starting Material: N-alkylated piperidine derivatives, such as N-BOC-protected or N-alkylated piperidine carboxylic acids (e.g., N-BOC-4-piperidinepropionic acid).

Step 1: Formation of the Intermediate

- The protected or functionalized piperidine derivative is reacted with a suitable aldehyde or ketone to introduce the amino group at the desired position.

- For example, the reaction of N-BOC-4-piperidinepropionic acid with formaldehyde derivatives under reductive amination conditions.

Step 2: Reduction

- The key step involves reduction of the intermediate to the amino alcohol.

- Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is commonly employed, providing high yields (~100%).

- The reaction conditions typically involve slow addition of LiAlH4 at 0°C, followed by stirring at reflux for 3 hours, then careful quenching with water and sodium hydroxide solutions.

Reaction Scheme

N-BOC-4-piperidinepropionic acid + formaldehyde → protected amino alcohol intermediate → reduction with LiAlH4 → 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol

Research Data

| Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-BOC-4-piperidinepropionic acid | LiAlH4 in THF | Reflux 3h | 100% | |

| N-BOC-4-piperidinepropionic acid | NaBH4 or catalytic hydrogenation | 20-50°C, 4-4.5h | 100% |

Reductive Amination Using Formaldehyde and Hydrogenation

Another efficient route involves reductive amination of the piperidine ring with formaldehyde derivatives, followed by catalytic hydrogenation to introduce the amino group at the 2-position.

Methodology

Step 1: React 4-pyridinepropanol with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH3) or hydrogen with a catalyst like rhodium on carbon (Rh/C).

Step 2: Catalytic hydrogenation under mild conditions (20-50°C, 300 psi hydrogen) converts the iminium intermediate into the amino alcohol.

Step 3: The methyl group at the 3-position is introduced either via methylation of the nitrogen or by starting with methylated precursors.

Research Data

| Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Pyridinepropanol | Formaldehyde + Rh/C | 50°C, 4-4.5h, 300 psi H2 | 100% |

Multi-Step Synthesis via Functional Group Interconversions

This approach involves initial synthesis of a protected piperidine core, followed by stepwise functionalization:

- Step 1: Formation of the piperidine ring with appropriate substituents via cyclization reactions.

- Step 2: Introduction of the amino group at the 2-position through nucleophilic substitution or amination.

- Step 3: Methylation at the 3-position using methylating agents such as methyl iodide or methyl sulfate.

- Step 4: Final reduction or hydroxylation to obtain the amino alcohol.

Research Data

- The use of BOC-protected intermediates, subsequent deprotection, and reductive amination yield high purity compounds with yields approaching 94-100%.

Summary of Key Reaction Conditions and Yields

Notes on Optimization and Purification

- Purification: Chromatography on silica gel using methanol-dichloromethane gradients is standard.

- Characterization: Confirmed via NMR, MS, and HPLC to ensure purity and correct structure.

- Yield Optimization: Use of excess reducing agents, controlled temperature, and inert atmospheres enhances yield and purity.

Chemical Reactions Analysis

Functional Groups and Reactivity Profile

The compound contains two reactive sites:

-

Secondary amine (C-NH2) capable of nucleophilic substitution and acylation

-

Tertiary hydroxyl group (C-OH) prone to oxidation and elimination

Key structural influences:

-

Steric hindrance from the 3-methyl group modifies reaction kinetics

-

Hydrogen-bonding capacity of the hydroxyl group affects solubility and catalyst interactions

Nucleophilic Substitution Reactions

The amine group participates in SN2 reactions under alkaline conditions:

Mechanistic Insight :

-

Steric effects from the 3-methyl group reduce reaction rates compared to unsubstituted piperidines.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

Acylation and Carbamate Formation

The amine reacts with acylating agents to form stable amides:

Reaction Pathway :

Key Data :

-

Acetyl chloride: 89% conversion in 2 hours at 25°C

-

Benzoyl chloride: Requires 12-hour reflux for 95% yield due to steric bulk

Carbamate derivatives are synthesized using chloroformates:

-

Methyl chloroformate : 73% yield, room temperature

Oxidation of the Hydroxyl Group

The tertiary alcohol undergoes oxidation to ketones under strong conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO4/H2SO4 | 80°C, 6 hrs | 3-Methylpiperidin-4-one | 58% |

| CrO3/Pyridine | CH2Cl2, 0°C | No reaction | - |

| TEMPO/NaOCl | pH 10, 25°C | Ketone (surface-mediated) | 91% |

Notable Finding :

Water-surface reactions using TEMPO/NaOCl achieve high selectivity by pre-organizing reactants through surfactant monolayers .

Reductive Amination

The amine participates in one-pot reductive amination with ketones :

General Protocol :

-

React with ketone (e.g., acetone) in MeOH, 25°C

-

Add NaBH3CN, stir for 12 hrs

-

Isolate via acidic extraction

Performance Metrics :

-

Cyclohexanone: 84% yield

-

Aryl ketones: <30% yield due to steric constraints

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation :

Suzuki-Miyaura Coupling :

-

Requires electron-deficient aryl halides for effective oxidative addition

Stability Under Acidic/Basic Conditions

| Condition | Degradation Observed? | Half-Life (25°C) |

|---|---|---|

| 1M HCl (aq) | Yes (N-protonation) | 2.1 hrs |

| 1M NaOH (aq) | No | >48 hrs |

| H2O/EtOH (pH 7) | No | >72 hrs |

Decomposition in acidic media generates ammonium salts, limiting utility in low-pH syntheses.

Comparative Reactivity with Analogues

| Derivative | Relative Reactivity (Amine) | Ketone Yield (TEMPO/NaOCl) |

|---|---|---|

| 3-Methylpiperidin-4-ol | 1.00 (Reference) | 91% |

| 1,2-Dimethylpiperidin-4-ol | 0.67 | 68% |

| Piperidin-4-ol | 1.42 | 89% |

Steric effects from adjacent methyl groups reduce reaction rates across all pathways.

Industrial-Scale Considerations

Scientific Research Applications

4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Piperidin-4-ol Derivatives

The following table summarizes key structural and molecular features of 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol and related compounds:

Pharmacological and Physicochemical Properties

- Solubility and Basicity: The hydroxyl and primary amine groups in this compound enhance water solubility and basicity (pKa ~9–10). The oxane analog () exhibits lower basicity due to the ether oxygen .

- Bioactivity: Aromatic Derivatives (): The 2-aminophenyl group may confer affinity for serotonin or dopamine receptors, similar to arylpiperazine drugs . Alkyl-Substituted Analogs (): Bulky isopropyl groups may hinder membrane permeability but improve metabolic stability .

Biological Activity

4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. With a molecular formula of C10H19N2O and a molecular weight of approximately 172.27 g/mol, this compound features a piperidine ring modified with an aminopropyl group and a hydroxyl group. Its unique structure enables specific interactions with biological targets, making it relevant in various research fields, particularly pharmacology and medicinal chemistry.

Research indicates that this compound exhibits significant biological activities, particularly in modulating neurotransmitter systems. Its mechanism may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect physiological processes related to pain and inflammation.

- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter activity and potentially leading to analgesic and anti-inflammatory effects.

Pharmacological Effects

Studies have demonstrated the following pharmacological effects:

- Analgesic Properties : The compound has shown promise in alleviating pain through modulation of pain perception pathways.

- Anti-inflammatory Effects : It may reduce inflammation by interacting with inflammatory mediators and pathways.

Data Table: Biological Activity Summary

Study 1: Analgesic Effects

In a preclinical study evaluating the analgesic properties of this compound, researchers administered varying doses to animal models experiencing induced pain. The results indicated a significant reduction in pain scores compared to control groups, suggesting effective modulation of pain pathways.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound in vitro using human cell lines. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 4-(1-Aminopropan-2-yl)-3-methylpiperidin-4-ol, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting with piperidine scaffolds. Key steps include:

- Reductive amination : To introduce the aminopropan-2-yl group, use sodium cyanoborohydride with a ketone precursor under controlled pH (6-7) to minimize byproducts .

- Chiral resolution : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution to isolate enantiomers, as seen in analogous piperidine derivatives .

- Purification : Use flash chromatography with gradients of methanol/dichloromethane (5–20%) to remove unreacted intermediates. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures using single-crystal diffraction (e.g., Mo-Kα radiation, 113 K) to confirm regiochemistry and absolute configuration, as demonstrated for related piperidinols .

- NMR spectroscopy : Analyze - and -NMR for characteristic signals:

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this amine-containing compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation. Avoid proximity to strong acids/oxidizers .

- Spill management : Neutralize with 5% acetic acid solution and adsorb using vermiculite. Dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers design assays to evaluate its biological activity, particularly targeting neurological receptors?

Methodological Answer:

- Receptor binding assays : Use radioligands (e.g., -labeled antagonists) in competitive binding studies with membrane preparations from transfected HEK293 cells. Measure IC via scintillation counting .

- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) with sonication (30 min, 40 kHz) to avoid aggregation in aqueous buffers .

Q. How should contradictory data on its stability under physiological conditions be resolved?

Methodological Answer:

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via UPLC-MS and compare with controls. Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

- Surface adsorption analysis : Use quartz crystal microbalance (QCM) to quantify adsorption on silica surfaces, which may explain discrepancies in bioavailability studies .

Q. What computational approaches are suitable for predicting its pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., σ-1 receptor, PDB ID: 5HK1) to predict binding modes. Validate with free-energy perturbation (FEP) calculations .

- ADMET prediction : Employ SwissADME to estimate logP (target: 1.5–2.5), blood-brain barrier penetration, and CYP450 inhibition .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH stability profiling : Conduct stability tests in buffers (pH 1–10) at 25°C and 40°C. Sample at 0, 24, and 48 hours; analyze via LC-MS. Degradation peaks at pH <3 suggest protonation-induced ring strain .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) under nitrogen flow (10°C/min). Compare with differential scanning calorimetry (DSC) to identify polymorphic transitions .

Q. What experimental strategies can address challenges in synthesizing its stereoisomers?

Methodological Answer:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during key bond-forming steps. Monitor enantiomeric excess (ee) via chiral HPLC .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., Pd/C catalysis under hydrogen) to favor a single diastereomer via equilibrium control .

Q. Which analytical methods are most reliable for quantifying trace impurities in bulk samples?

Methodological Answer:

- HPLC-DAD/ELSD : Use a gradient method (5–95% acetonitrile in 30 min) with diode-array detection (220 nm) for impurities ≤0.1%. Confirm identity via spiking with synthetic standards .

- NMR impurity profiling : Compare -NMR spectra with a reference standard; integrate peaks for impurities at δ 6.5–8.5 ppm (aromatic byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.